molecular formula C7H6N2O B186572 3-(furan-2-yl)-1H-pyrazole CAS No. 32332-98-2

3-(furan-2-yl)-1H-pyrazole

Cat. No.: B186572
CAS No.: 32332-98-2
M. Wt: 134.14 g/mol
InChI Key: XHTWJTDNZKWQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTWJTDNZKWQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356009
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32332-98-2
Record name 3-(furan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 2
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 3
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 4
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 5
3-(furan-2-yl)-1H-pyrazole
Reactant of Route 6
3-(furan-2-yl)-1H-pyrazole
Customer
Q & A

Q1: What are the key structural features of 3-(furan-2-yl)-1H-pyrazole derivatives?

A1: These compounds feature a pyrazole ring core with a furan ring substituted at the 3-position. The presence of both nitrogen atoms in the pyrazole ring and the oxygen atom in the furan ring offers multiple sites for potential hydrogen bonding interactions. For instance, 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole, a specific derivative, exhibits intermolecular N—H…N hydrogen bonds leading to dimer formation. []

Q2: How are this compound derivatives synthesized?

A2: One common synthetic approach involves reacting a β-diketone with hydrazine hydrate. This reaction yields the desired pyrazole ring system with the furan substituent already in place. This method was successfully employed to synthesize 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole. [] Another approach involves a 1,3-dipolar cycloaddition reaction between a chalcone bearing the furan-2-yl group and an azomethine ylide. This reaction leads to spirocyclic 2-oxindole derivatives tethered to a hexahydropyrrolizine moiety through a 2’-(this compound-4-carbonyl) linker. []

Q3: What analytical techniques are used to characterize this compound derivatives?

A3: Several analytical techniques are employed for structural confirmation. Elemental analysis provides the elemental composition of the synthesized compound. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) determines the molecular weight and can also reveal information about fragmentation patterns and potential adduct formation, such as the dimers observed in 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole due to hydrogen bonding. []

Q4: What are the potential applications of this compound derivatives?

A4: While specific applications depend on the exact structure and substituents present, these compounds hold promise in various fields. The presence of nitrogen and oxygen atoms makes them suitable for coordination chemistry and the development of metal complexes. Their ability to form hydrogen bonds suggests potential applications in materials science, for instance, as building blocks for supramolecular assemblies or as components in functional materials. Furthermore, their structural similarity to known bioactive compounds makes them attractive targets for medicinal chemistry research, particularly in the development of novel antimicrobial agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.